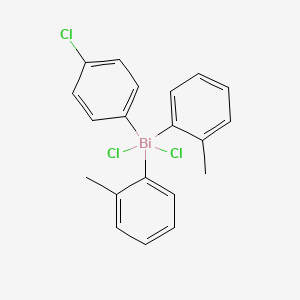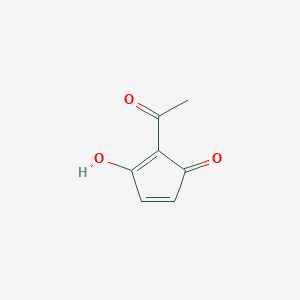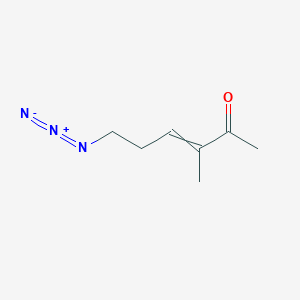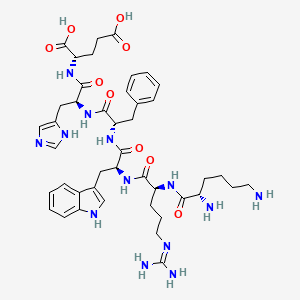![molecular formula C36H42N2 B14206826 1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]- CAS No. 794458-05-2](/img/structure/B14206826.png)
1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- is a complex organic compound with the molecular formula C₃₆H₄₂N₂. It is known for its unique structure, which includes two acenaphthylene units connected by a diamine bridge, each substituted with two 2,6-bis(1-methylethyl)phenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- typically involves the reaction of acenaphthylene with an appropriate diamine under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where acenaphthylene is reacted with N,N’-bis(2,6-diisopropylphenyl)amine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, reduced amine derivatives, and substituted acenaphthylene compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions. In biological systems, it may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Acenaphthylenediamine, N,N’-bis(2,6-diisopropylphenyl): Similar structure but with different substituents.
1,2-Ethanediamine, N,N-bis(1-methylethyl): A simpler diamine with similar substituents but lacking the acenaphthylene units.
Uniqueness
1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- is unique due to its combination of acenaphthylene units and bulky substituents, which confer distinct steric and electronic properties. These features make it particularly useful in catalysis and material science applications .
Eigenschaften
CAS-Nummer |
794458-05-2 |
|---|---|
Molekularformel |
C36H42N2 |
Molekulargewicht |
502.7 g/mol |
IUPAC-Name |
1-N,2-N-bis[2,6-di(propan-2-yl)phenyl]acenaphthylene-1,2-diamine |
InChI |
InChI=1S/C36H42N2/c1-21(2)26-15-11-16-27(22(3)4)33(26)37-35-30-19-9-13-25-14-10-20-31(32(25)30)36(35)38-34-28(23(5)6)17-12-18-29(34)24(7)8/h9-24,37-38H,1-8H3 |
InChI-Schlüssel |
RPORGOUVDXWGKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC2=C(C3=CC=CC4=C3C2=CC=C4)NC5=C(C=CC=C5C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)



phosphanium bromide](/img/structure/B14206789.png)

![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane](/img/structure/B14206798.png)

![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)



